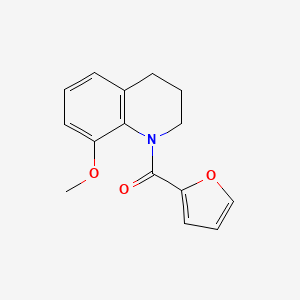
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline (FMQ) is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. FMQ belongs to the family of tetrahydroquinoline derivatives, which have been shown to possess a wide range of pharmacological activities.
作用机制
The mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can reduce tumor growth, inflammation, and cognitive impairment.
实验室实验的优点和局限性
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline also has some limitations, such as its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and dosage used in lab experiments.
未来方向
There are several potential future directions for the research and development of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline. One direction is to further elucidate the mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline and its potential targets. Another direction is to optimize the synthesis method and develop more efficient purification methods. Additionally, future studies could investigate the potential therapeutic applications of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of pharmacological activities, including the inhibition of cancer cell proliferation, reduction of inflammation, and protection against oxidative stress. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline.
合成方法
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline involves the condensation of 2-furoyl chloride and 8-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by a series of purification steps. The yield of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-7-2-5-11-6-3-9-16(14(11)12)15(17)13-8-4-10-19-13/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRTDLQBQNSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)


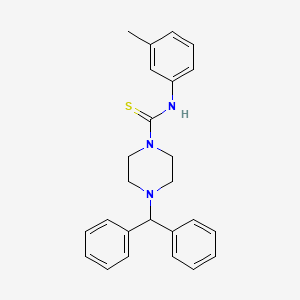
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
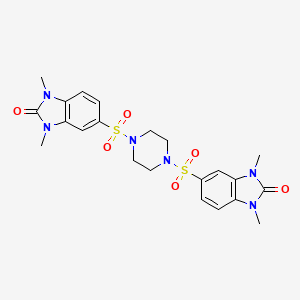

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![1-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4959092.png)
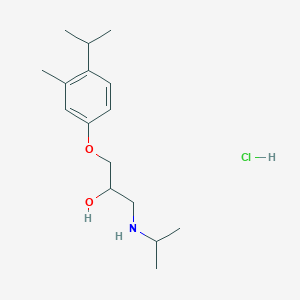
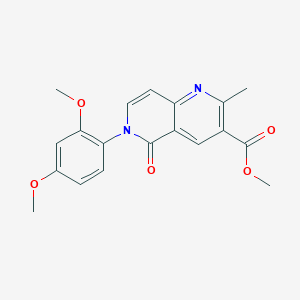
![ethyl 4-(2-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4959101.png)